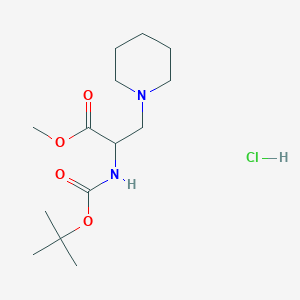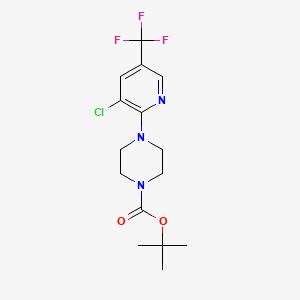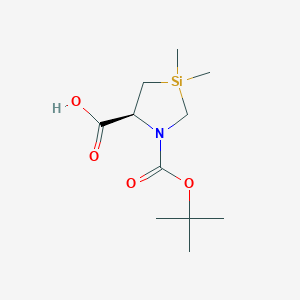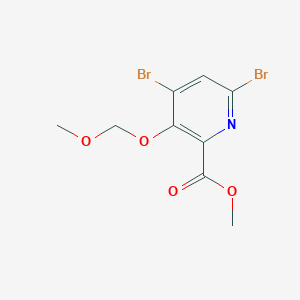![molecular formula C14H16ClN3O3 B1398648 2-Tert-butiloxicarbonilaminometil-5-(3-clorofenil)-[1,3,4]oxadiazol CAS No. 1053656-64-6](/img/structure/B1398648.png)
2-Tert-butiloxicarbonilaminometil-5-(3-clorofenil)-[1,3,4]oxadiazol
Descripción general
Descripción
“2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C14H16ClN3O3 . It is used for pharmaceutical testing . The 1,3,4-oxadiazole scaffold in this compound is known to possess a wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole”, involves structural modifications to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds .Molecular Structure Analysis
The molecular structure of “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are complex and can involve various mechanisms. For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .Aplicaciones Científicas De Investigación
Actividad Anti-Salmonella Typhi
Los derivados de 1,3,4-oxadiazol se han estudiado por sus propiedades antibacterianas, particularmente contra Salmonella typhi . Esta bacteria causa fiebre tifoidea, que puede provocar síntomas graves y complicaciones si no se trata. El compuesto en cuestión podría ser parte de nuevas estrategias terapéuticas para combatir cepas resistentes a los antibióticos de Salmonella.
Potencial Anticancerígeno
Los derivados de oxadiazol han demostrado ser prometedores en la investigación contra el cáncer. Se pueden diseñar para interferir con varios procesos celulares que son cruciales para la supervivencia de las células cancerosas . La estructura específica de 2-Tert-butiloxicarbonilaminometil-5-(3-clorofenil)-[1,3,4]oxadiazol puede explorarse por su potencial para actuar como un farmacóforo en fármacos contra el cáncer.
Aplicaciones Anticonvulsivas
También se ha informado que estos compuestos poseen actividades anticonvulsivas . Podrían utilizarse en el desarrollo de nuevos medicamentos para el tratamiento y manejo de trastornos convulsivos, ofreciendo mecanismos de acción potencialmente novedosos en comparación con los fármacos antiepilépticos existentes.
Efectos Antidiabéticos
El núcleo de oxadiazol es un componente en algunos fármacos antidiabéticos. La investigación sobre This compound podría conducir a nuevos tratamientos para la diabetes, posiblemente al influir en la liberación de insulina o el metabolismo de la glucosa .
Propiedades Vasodilatadoras
Algunos derivados de oxadiazol exhiben efectos vasodilatadores, que pueden ser beneficiosos para el tratamiento de enfermedades cardiovasculares . El compuesto podría investigarse por su capacidad para relajar los vasos sanguíneos, reduciendo así la presión arterial y mejorando el flujo sanguíneo.
Aplicaciones Agrícolas
En la agricultura, los derivados de oxadiazol pueden servir como herbicidas o insecticidas . This compound podría explorarse por su eficacia para proteger los cultivos de plagas y enfermedades, contribuyendo a una mayor productividad agrícola.
Mecanismo De Acción
Target of Action
The primary targets of 1,3,4-oxadiazole derivatives, such as 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, are often enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA replication, gene expression, and cell division, making them key targets for anticancer therapies .
Mode of Action
The compound interacts with its targets by selectively binding to these enzymes and proteins . This interaction can inhibit the function of these targets, leading to antiproliferative effects . For instance, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of HDAC can alter gene expression .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of thymidylate synthase disrupts the folate pathway, which is essential for DNA synthesis and repair . Similarly, the inhibition of HDAC can affect the acetylation status of histones, thereby altering chromatin structure and gene expression .
Result of Action
The molecular and cellular effects of the compound’s action are primarily antiproliferative. By inhibiting key enzymes involved in cell proliferation, the compound can disrupt cell division and growth, potentially leading to cell death . This makes 1,3,4-oxadiazole derivatives promising candidates for anticancer therapies .
Direcciones Futuras
The future directions for research on “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” and similar compounds involve further exploration of their potential as new drugs. The development of novel 1,3,4-oxadiazole-based drugs is a promising field, particularly for cancer treatment .
Propiedades
IUPAC Name |
tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDVFKIXFWQGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)


![2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone](/img/structure/B1398570.png)






![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)


